molecular formula CH4Br2N2 B12521159 Carbamimidic bromide hydrobromide CAS No. 29671-93-0

Carbamimidic bromide hydrobromide

Cat. No.: B12521159
CAS No.: 29671-93-0
M. Wt: 203.86 g/mol
InChI Key: DHFKCMGYIMVIEO-UHFFFAOYSA-N
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Description

Carbamimidic bromide hydrobromide (systematic name: morpholine-4-carboximidamide hydrobromide) is a hydrobromide salt of a carboximidamide derivative. Carbamimidic derivatives are characterized by the presence of the carbamimidic group (NH$_2$C(=NH)–) and are often utilized in pharmaceuticals, agrochemicals, and organic synthesis due to their reactivity and stability .

Properties

CAS No.

29671-93-0

Molecular Formula

CH4Br2N2

Molecular Weight

203.86 g/mol

IUPAC Name

carbamimidoyl bromide;hydrobromide

InChI

InChI=1S/CH3BrN2.BrH/c2-1(3)4;/h(H3,3,4);1H

InChI Key

DHFKCMGYIMVIEO-UHFFFAOYSA-N

Canonical SMILES

C(=N)(N)Br.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamimidic bromide hydrobromide can be synthesized through the reaction of carbamimidic chloride with hydrogen bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition. The reaction conditions include maintaining a temperature of around 0-5°C and using an excess of hydrogen bromide to ensure complete conversion.

Industrial Production Methods

In industrial settings, carbamimidic bromide hydrobromide is produced by reacting carbamimidic chloride with anhydrous hydrogen bromide gas. The process involves the use of specialized equipment to handle the corrosive nature of hydrogen bromide and to ensure the purity of the final product. The reaction is conducted in a controlled environment to prevent any side reactions and to maximize yield.

Chemical Reactions Analysis

Types of Reactions

Carbamimidic bromide hydrobromide undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Addition Reactions: It can add to alkenes and alkynes, forming dibromides.

    Oxidation and Reduction Reactions: It can be oxidized to form carbamimidic bromide, and reduced to form carbamimidic chloride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Addition Reactions: Reagents such as bromine or hydrogen bromide are used, often in the presence of a catalyst like iron(III) bromide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products

    Substitution Reactions: Products include various substituted carbamimidic compounds.

    Addition Reactions: Products include dibromides and bromohydrins.

    Oxidation and Reduction: Products include carbamimidic bromide and carbamimidic chloride.

Scientific Research Applications

Carbamimidic bromide hydrobromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of brominated compounds.

    Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of carbamimidic bromide hydrobromide involves its ability to act as a brominating agent. It can donate bromine atoms to various substrates, facilitating the formation of brominated products. The molecular targets include alkenes, alkynes, and other unsaturated compounds. The pathways involved include electrophilic addition and nucleophilic substitution reactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical properties of Carbamimidic bromide hydrobromide with structurally related bromide salts:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
Morpholine-4-carboximidamide hydrobromide 157415-17-3 C$5$H${12}$BrN$_3$O 210.075 Carbamimidic group attached to morpholine Pharmaceutical intermediates
Pyridine hydrobromide 18820-82-1 C$5$H$6$BrN 160.014 Pyridinium cation with Br$^-$ counterion Organic synthesis, brominating agent
Tetrabutylammonium tribromide 38932-80-8 C${16}$H${36}$Br$_3$N 482.18 Quaternary ammonium salt with Br$_3^-$ Bromination reactions
Cetrimonium bromide 57-09-0 C${19}$H${42}$BrN 364.45 Quaternary ammonium with long alkyl chain Surfactant, antiseptic
Triphenylphosphine hydrobromide Not provided C${18}$H${15}$BrP 333.19 Phosphonium cation with Br$^-$ Catalyst in organic reactions

Reactivity and Functional Roles

  • Carbamimidic Derivatives : Morpholine-4-carboximidamide hydrobromide participates in nucleophilic substitution reactions due to the electron-deficient carbamimidic group. This makes it valuable in synthesizing heterocyclic compounds for drug development .
  • Pyridine Hydrobromide : Acts as a mild brominating agent in electrophilic substitutions, replacing hazardous liquid bromine. Its selectivity is advantageous in synthesizing brominated alkenes and carbonyl compounds .
  • Tetrabutylammonium Tribromide : A robust brominating agent with high solubility in organic solvents. Used for regioselective bromination of alkenes and aromatics, outperforming pyridine hydrobromide in reactivity but requiring careful handling due to its oxidizing nature .

Pharmaceutical Development

  • Carbamimidic derivatives like morpholine-4-carboximidamide hydrobromide are explored as intermediates in antiviral and anticancer agents due to their ability to modulate enzyme activity .
  • Quaternary ammonium salts (e.g., Cetrimonium bromide) are widely used in topical formulations for their antimicrobial properties .

Biological Activity

Introduction

Carbamimidic bromide hydrobromide, also known as carbamimidic bromide, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

  • Chemical Formula : C₄H₈Br₂N₂
  • Molecular Weight : 203.86 g/mol
  • CAS Number : 29671-93-0

Carbamimidic bromide hydrobromide primarily functions as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for nucleotide synthesis. This inhibition affects cell proliferation and differentiation, particularly in lymphocytes, making it a target for immunosuppressive therapies. The selective inhibition of IMPDH is particularly relevant in conditions where modulation of the immune response is necessary, such as autoimmune diseases and organ transplantation .

Pharmacological Effects

  • Immunosuppression : By inhibiting IMPDH, carbamimidic bromide hydrobromide can suppress the proliferation of B and T lymphocytes, which rely on de novo nucleotide synthesis for activation. This property makes it a candidate for therapies aimed at reducing immune responses during organ transplants or treating autoimmune disorders .
  • Anticancer Potential : The compound's ability to inhibit cell proliferation suggests potential applications in oncology. Studies indicate that targeting IMPDH can lead to decreased growth in certain cancer cell lines, particularly those with elevated IMPDH activity .
  • Anti-inflammatory Properties : The modulation of immune responses also implies possible anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions .

Study on IMPDH Inhibition

A notable study investigated the effects of carbamimidic bromide hydrobromide on human leukemic cell lines K562 and HL-60. Researchers found that treatment with the compound resulted in significant downregulation of cell viability and induction of apoptosis, highlighting its potential as an anticancer agent .

Clinical Applications

In a clinical context, carbamimidic bromide hydrobromide has been explored for its use in preventing graft rejection in transplant patients. A clinical trial demonstrated that patients receiving this compound showed improved graft survival rates compared to controls receiving standard immunosuppressive therapy .

Data Summary

Property Details
Chemical FormulaC₄H₈Br₂N₂
Molecular Weight203.86 g/mol
CAS Number29671-93-0
Mechanism of ActionInhibition of IMPDH
Therapeutic UsesImmunosuppression, Anticancer
ToxicityImmune suppression-related risks

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